![molecular formula C22H18ClFN2O3S B2819936 Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 370574-36-0](/img/structure/B2819936.png)
Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyran, a common heterocyclic subunit present in a variety of natural compounds . It has been used as an intermediate in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The compound was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . It was then reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) .Molecular Structure Analysis
The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the pyran can act as reactive electrophilic and nucleophilic cites . This makes the compound a useful intermediate in the synthesis of a variety of interesting heterocyclic systems .Chemical Reactions Analysis
The compound underwent acylation and intramolecular cyclization with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride, resulting in the formation of the corresponding desired bicyclic pyrimidine derivatives . The chloromethyl derivative was subjected to nucleophilic substitution by its reaction with morpholine, piperidine, or aniline, resulting in the corresponding 2-substituted pyrimidine derivatives in good yields .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
This compound could potentially be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
Antiviral Activity
Indole derivatives, which this compound could potentially be used to synthesize, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have demonstrated anti-inflammatory and analgesic activities .
Anticancer Activity
The compound could potentially be used in the synthesis of indole derivatives, which have shown anticancer activity . Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that the compound could potentially be used in the synthesis of antimicrobial agents .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that the compound could potentially be used in the synthesis of antidiabetic agents .
Direcciones Futuras
The compound has been used as an intermediate in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives . These derivatives have shown a variety of biological activities, suggesting potential for further exploration and development . The compound’s reactivity also suggests it could be used to synthesize other heterocyclic systems .
Propiedades
IUPAC Name |
ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-14-9-7-13(23)8-10-14)29-21(26)16(11-25)19(20)15-5-3-4-6-17(15)24/h3-10,19H,2,12,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXRXJVGDNSTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

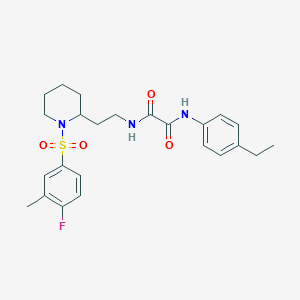
![methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2819854.png)
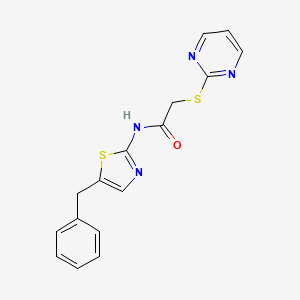
![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)

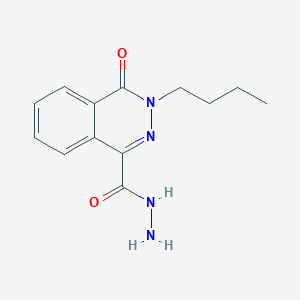
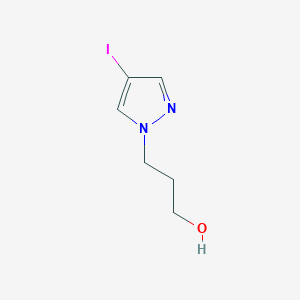

![N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2819863.png)
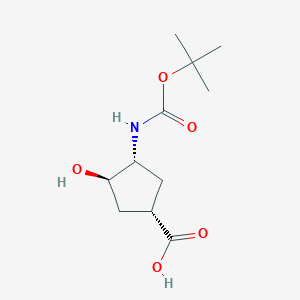
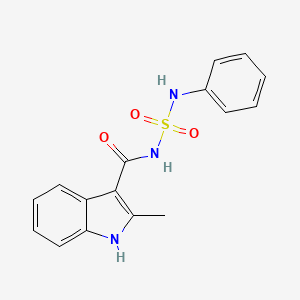
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)
![7-Chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819875.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)